Product packaging for Cesium pivalate(Cat. No.:CAS No. 20442-70-0)

Cesium pivalate

Cat. No.: B1349073
CAS No.: 20442-70-0
M. Wt: 234.03 g/mol
InChI Key: LGVUAXNPXVXCCW-UHFFFAOYSA-M
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Description

Significance and Versatility in Organic Synthesis and Catalysis

The significance of cesium pivalate (B1233124) lies in its broad applicability across a range of synthetic methodologies. It is frequently employed as a base in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. sigmaaldrich.comsigmaaldrich.com These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. chemimpex.com

One of the most notable applications of cesium pivalate is in palladium-catalyzed reactions . It serves as a crucial base in reactions such as:

Cross-coupling reactions: Facilitating the formation of C-C bonds.

Mizoroki-Heck reactions . sigmaaldrich.com

Cyclocarbonylation: For instance, in the synthesis of fluoren-9-one derivatives. sigmaaldrich.comsigmaaldrich.com

C-H activation/functionalization: this compound assists in the formation of amides and esters containing a quaternary β-carbon atom through palladium-catalyzed C-H activation and subsequent carbonylation. sigmaaldrich.comsigmaaldrich.com It has also been used in the transannular C(sp³)–H arylation of certain nitrogen-containing bicyclic compounds. acs.org

Beyond palladium catalysis, this compound demonstrates its versatility in other important transformations:

Carboxylation reactions: It has been shown to be a highly effective additive in the direct carboxylation of compounds like thiophene (B33073) with carbon dioxide. mdpi.com

Intramolecular coupling: It facilitates the synthesis of fused heterocyclic structures such as dihydrobenzofurans and indolines. sigmaaldrich.comsigmaaldrich.com

Polymerization: this compound can be used in ring-opening copolymerization (ROCOP) to produce a variety of polyesters.

The effectiveness of this compound in these reactions is often attributed to the "cesium effect," a phenomenon where cesium salts accelerate reaction rates and improve yields compared to other alkali metal salts. emory.edunih.gov This effect is linked to the large ionic radius and low charge density of the cesium cation, which leads to weaker ion pairing and a more "naked," and thus more reactive, anion in solution. inno-chem.com.cnumich.edu

Table 1: Selected Applications of this compound in Organic Synthesis

Reaction Type Role of this compound Example Application
Palladium-Catalyzed Cross-Coupling Base Formation of carbon-carbon bonds.
C-H Activation Base/Co-catalyst Synthesis of complex amides and esters. sigmaaldrich.comsigmaaldrich.com
Carboxylation Base Additive Direct carboxylation of thiophene with CO₂. mdpi.com
Intramolecular Coupling Base Formation of dihydrobenzofurans and indolines. sigmaaldrich.comsigmaaldrich.com
Polymerization Catalyst Ring-opening copolymerization for polyester (B1180765) synthesis.

Distinctive Role Compared to Other Alkali Metal Carboxylates in Chemical Transformations

The choice of the metal cation in a carboxylate salt can have a profound impact on the outcome of a chemical reaction. This compound often exhibits superior performance compared to its lithium, sodium, and potassium counterparts. This distinction arises from a combination of factors, including solubility, the nature of the cation, and the steric bulk of the pivalate group.

The "Cesium Effect": The enhanced reactivity of cesium salts is a well-documented phenomenon. emory.edunih.gov The large size of the Cs⁺ ion leads to a low charge density, resulting in weaker interactions with the carboxylate anion in organic solvents. inno-chem.com.cnumich.edu This "naked" and more reactive anion can participate more effectively in reactions. Furthermore, cesium salts often exhibit greater solubility in aprotic solvents compared to other alkali metal salts, leading to higher effective concentrations of the reactive species. inno-chem.com.cn

Comparative Performance:

Sodium pivalate (NaOPiv): The smaller Na⁺ cation leads to lower solubility and reduced catalytic activity compared to Cs⁺.

Potassium pivalate (KOPiv): While more effective than sodium pivalate, it generally results in lower turnover frequencies in catalytic reactions compared to this compound. For instance, in the carboxylation of thiophene, this compound significantly outperforms potassium pivalate.

Cesium acetate (B1210297) (CsOAc): The smaller acetate anion lacks the steric bulk of the pivalate group, which can lead to different reaction pathways and selectivities.

In a study on the carboxylation of thiophene, this compound was found to be the most effective base additive among various simple carboxylate salts, yielding significantly better results than cesium acetate. mdpi.com Computational studies have also shed light on the unique role of the cesium ion. For example, in certain cross-coupling reactions, the cesium-coordinated species can favor a different reaction pathway compared to the sodium-coordinated species, leading to the formation of different products. nih.gov This highlights that the influence of the cesium cation goes beyond simple solubility effects and can involve direct participation in the transition state of the reaction. nih.govwhiterose.ac.uk

Table 2: Comparison of Alkali Metal Pivalates

Compound Cation Size Solubility in Organic Solvents Catalytic Activity Key Distinctions
This compound Large High High Exhibits the "cesium effect," leading to enhanced reactivity and often different selectivity. emory.edunih.gov
Potassium pivalate Medium Moderate Moderate Generally lower turnover frequencies compared to this compound.
Sodium pivalate Small Low Low Limited solubility and catalytic activity.
Lithium pivalate Very Small Moderate Moderate Its hygroscopic nature can be a limitation in industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9CsO2 B1349073 Cesium pivalate CAS No. 20442-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cesium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVUAXNPXVXCCW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9CsO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342654
Record name Cesium pivalate
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Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-70-0
Record name Cesium pivalate
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Record name Cesium Pivalate
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Synthetic Methodologies for Cesium Pivalate in Research

Established Laboratory Synthesis Routes

The synthesis of cesium pivalate (B1233124) in a laboratory setting is predominantly achieved through straightforward acid-base neutralization reactions.

The most common and established method for synthesizing cesium pivalate involves the direct reaction of pivalic acid (2,2-dimethylpropanoic acid) with cesium carbonate (Cs₂CO₃). This reaction is typically carried out in an organic solvent at room temperature.

The general procedure involves suspending cesium carbonate in a suitable organic solvent, followed by the addition of pivalic acid. The reaction mixture is stirred for a period sufficient to ensure complete reaction, often overnight. google.com The product, this compound, is typically a white powder that can be isolated by filtration, washed with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any unreacted starting materials, and then dried under vacuum. google.com

A variety of organic solvents can be employed for this synthesis, with choices including tetrahydrofuran (B95107) (THF), methyl-THF, and MTBE. google.com The selection of solvent can influence the reaction rate and the ease of product isolation. For instance, a patent describes a process where thiopivalic acid is reacted with cesium carbonate in THF, resulting in a homogenized reaction mixture that is then concentrated. google.com While this example uses a different acid, the general principle of reacting an acid with cesium carbonate in an organic solvent is directly applicable to the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of a Cesium Salt via the Cesium Carbonate Route

Parameter Value
Reactants Thiopivalic Acid, Cesium Carbonate
Solvent Tetrahydrofuran (THF)
Temperature 20-25 °C
Reaction Time Overnight

Data derived from a representative synthesis of a cesium salt. google.com

While the cesium carbonate route is prevalent, other cesium bases can also be used. A neutralization reaction between pivalic acid and cesium hydroxide (B78521) is another viable method for producing this compound. This approach follows a similar acid-base chemistry principle.

Furthermore, the principles of this synthesis can be extended to other carboxylic acids to produce a range of cesium carboxylates. The choice of the carboxylic acid will determine the properties of the resulting cesium salt. The use of cesium salts in synthesis is sometimes preferred due to the high solubility of cesium salts in organic solvents, a property that is beneficial in various catalytic applications. sigmaaldrich.comarkat-usa.org For example, cesium carbonate has been effectively used in the synthesis of polybenzocrown ethers, highlighting the utility of cesium salts in promoting specific chemical transformations. arkat-usa.org

Advanced Characterization Techniques in Mechanistic Elucidation of Cesium Pivalate

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in confirming the chemical structure of cesium pivalate (B1233124) and monitoring its behavior during chemical reactions. These methods provide detailed information at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of cesium pivalate. Techniques such as ¹H, ¹³C, and ¹³³Cs NMR are employed for structural confirmation and to track the progress of reactions it catalyzes. researchgate.netnih.gov

Structural Confirmation: The synthesis of this compound, typically through the reaction of pivalic acid and a cesium base like cesium carbonate, requires rigorous structural verification. ¹H NMR and ¹³C NMR spectra confirm the presence of the pivalate anion by identifying the characteristic signals of the tert-butyl group. rsc.org For more direct evidence of the cesium ion's environment, ¹³³Cs NMR spectroscopy is utilized. nih.govhuji.ac.il Cesium-133 is a 100% naturally abundant, NMR-active nucleus (spin I = 7/2) that, despite being quadrupolar, often yields sharp signals due to its low quadrupole moment and typically symmetric coordination environments. huji.ac.il The chemical shift in ¹³³Cs NMR is sensitive to the cation's local environment, including its coordination state and interactions with solvents or other species in solution, making it valuable for studying cesium complexes. huji.ac.ilosti.govethz.ch

Reaction Monitoring: The application of this compound as a catalyst, particularly in polymerization reactions, is effectively monitored using in situ NMR techniques. nih.gov For instance, in the ring-opening copolymerization (ROCOP) of anhydrides and epoxides or the ring-opening polymerization (ROP) of lactones, ¹H NMR spectroscopy allows for real-time tracking of monomer conversion and the formation of polymer products. researchgate.net By monitoring the disappearance of monomer resonances and the appearance of polymer signals over time, detailed kinetic profiles can be constructed. researchgate.netnih.gov This data is crucial for understanding the reaction mechanism, including the sequence of catalytic cycles and the relative reactivity of different monomers in complex, one-pot syntheses of block copolymers. researchgate.net

Below is a representative table of NMR data used for the characterization of compounds involved in such reactions.

Interactive Table 1: Representative NMR Chemical Shifts for Reaction Monitoring

Compound TypeNucleusTypical Chemical Shift (ppm)Monitored Change
Vinylic Monomer¹H5.5 - 6.5Decrease in signal intensity
Vinylic Monomer¹³C120 - 140Decrease in signal intensity
Pivalate Anion¹H~1.2Remains stable (internal standard)
Cesium Salt (e.g., CsCl)¹³³CsVaries (-30 to 130)Shift indicates change in Cs⁺ environment
Polymer Backbone¹H1.5 - 2.5Increase in signal intensity

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, capable of detecting elements at trace and ultra-trace concentrations (parts-per-billion or even parts-per-trillion). rsc.orgrsc.orgresearchgate.net In the context of this compound-based catalytic systems, ICP-MS is the preferred method for verifying and quantifying the cesium content. researchgate.net

The technique works by introducing a sample into a high-temperature argon plasma (around 6,000–10,000 K), which atomizes and ionizes the elements within the sample. researchgate.net These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. rsc.org

For catalytic systems where this compound is used, confirming the exact concentration of the cesium catalyst is critical for reproducibility and for understanding the structure-activity relationship. After synthesis of a catalyst or completion of a reaction, ICP-MS can be used to analyze the final product or the reaction mixture to ensure the correct amount of cesium is present and to detect any potential leaching or loss of the metal during the process. rsc.orgresearchgate.net This is particularly important in heterogeneous catalysis, where verifying the stability of the immobilized catalyst is key. The high sensitivity of ICP-MS also allows for the detection of minute amounts of cesium, which is crucial for trace-level analysis in environmental samples or in high-purity materials. researchgate.netanalytik-jena.fr

Interactive Table 2: Comparison of Elemental Analysis Techniques

TechniquePrincipleTypical Detection LimitApplication for this compound
ICP-MS Ionization in plasma, mass-to-charge separation0.001 – 0.1 ppbPrecise quantification of cesium in catalysts and reaction products. rsc.org
ICP-OES Excitation in plasma, optical emission detection0.1 ppb – 1 ppmAnalysis of major and minor elemental components. analytik-jena.fr
FAAS Atomic absorption of light by ground-state atoms~10 ppbRoutine quantification of specific metal ions. rsc.org

Thermal Analysis in Reaction Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of this compound and its behavior in reaction systems. wikipedia.orgwikipedia.org These methods provide critical data on thermal stability, decomposition pathways, and phase transitions. wikipedia.orgmatestlabs.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgresearchgate.net For this compound, TGA is used to determine its thermal stability and decomposition temperature. matestlabs.com This information is vital for its application in catalysis, much of which occurs at elevated temperatures. researchgate.netsci-hub.st The TGA curve can reveal the loss of residual solvents or water molecules from the sample, which is important for purity assessment. Furthermore, it identifies the temperature at which the compound begins to decompose. For instance, studies on related heteronuclear pivalate complexes show thermal stability up to certain temperatures, beyond which decomposition to metal oxides occurs. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comcancer.gov This technique is used to detect thermal events such as melting, crystallization, and glass transitions. wikipedia.orgresearchgate.net For this compound, DSC can provide information on its melting point and any phase transitions that occur upon heating. kiche.or.kr In reaction studies, DSC can be used to monitor the heat absorbed or released during a reaction (enthalpy), providing kinetic and thermodynamic data about the process. researchgate.net For example, the curing of polymers or the study of decomposition reactions can be followed using DSC to understand the energy changes involved. torontech.com

The table below summarizes typical thermal events that can be analyzed for a metal carboxylate like this compound.

Interactive Table 3: Thermal Analysis Data for Metal Carboxylates

Analysis TypeParameter MeasuredTypical Observation for a Metal CarboxylateSignificance for this compound
TGA Mass Loss vs. TemperatureInitial mass loss due to solvent/water. Purity assessment, hydration state.
Subsequent sharp mass loss.Onset of thermal decomposition. matestlabs.com
DSC Heat Flow vs. TemperatureEndothermic peakMelting point, phase transition. wikipedia.org
Exothermic peakCrystallization, decomposition, or reaction. torontech.com
Step change in baselineGlass transition (for polymeric systems). wikipedia.org

X-ray Crystallography in Understanding Coordination Chemistry and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org It is crucial for understanding the coordination chemistry, solid-state structure, and intermolecular interactions of this compound, both as a standalone compound and within more complex systems. mdpi.com

While a dedicated crystal structure of simple this compound is not readily found in the searched literature, its role in forming complex coordination networks is well-documented, particularly in catalysis. acs.org this compound is often used as a base or additive in palladium-catalyzed reactions. researchgate.netwhiterose.ac.ukrsc.org X-ray diffraction studies on related systems provide strong evidence that the cesium cation is not merely a spectator ion. whiterose.ac.uk Instead, it can engage in direct interactions with the catalyst or other species, potentially forming bimetallic intermediates (e.g., Pd-Cs) that influence the reaction's rate and selectivity. whiterose.ac.uk

In many cesium-containing materials, particularly complex inorganic structures like perovskites, the cesium ion exhibits significant dynamic disorder. iastate.eduacs.orgethz.ch This refers to the thermal motion of atoms or groups of atoms that is not random but correlated over short distances, leading to fluctuations in the local structure. osti.gov X-ray diffraction techniques are instrumental in characterizing this disorder. mdpi.comacs.org

While a simple diffraction pattern might suggest a high-symmetry average structure, more detailed analysis often reveals local deviations and disorder. ethz.ch For example, in cesium lead halide perovskites, the Cs⁺ cations are described as "rattling" within the cages of the inorganic framework. iastate.edu This dynamic behavior, along with cooperative rotations of other parts of the structure, can influence the material's electronic and physical properties. acs.org This concept of dynamic disorder is not limited to perovskites and can be relevant in other cesium-containing coordination materials. The large, soft Cs⁺ ion's weak and flexible coordination can lead to multiple low-energy structural configurations, resulting in static or dynamic disorder that can be challenging to characterize but is crucial for a complete understanding of the material's properties. osti.gov In some cases, this disorder is so significant that it prevents the reliable location of atoms or coordinated molecules using standard X-ray diffraction methods. acs.org

Catalytic Efficacy of Cesium Pivalate in Organic Reactions

Homogeneous Catalysis

Cesium pivalate (B1233124) plays a crucial role as a base in various homogeneous catalytic reactions, most notably in palladium-catalyzed processes. Its effectiveness is often attributed to its solubility in organic solvents, which facilitates its participation in the catalytic cycle. sigmaaldrich.comrug.nl

Palladium-Catalyzed Cross-Coupling Reactions

Cesium pivalate is frequently utilized as a base in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. sigmaaldrich.com These reactions are central to the synthesis of complex organic molecules.

The Mizoroki-Heck reaction, a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene, can effectively utilize this compound as a base. sigmaaldrich.comrug.nlwikipedia.org In a study aimed at achieving selective formation of the Mizoroki-Heck product, this compound was found to be highly effective even at a lower temperature of 80°C, likely due to its solubility in organic solvents. rug.nl This allowed for a complete reversal of selectivity towards the Mizoroki-Heck product, highlighting the critical role of the base in directing the reaction pathway. rug.nl The general mechanism of the Heck reaction involves the oxidative addition of a halide to a Pd(0) species, followed by alkene insertion, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orguwindsor.calibretexts.org

Table 1: Effect of Base on Mizoroki-Heck Reaction Selectivity

Base Temperature (°C) Selectivity
Various Inorganic Bases > 120 Successful, but required higher temperatures

| This compound | 80 | Highly effective, complete reversal to Mizoroki-Heck product |

This table is based on the findings that this compound was effective at lower temperatures compared to other inorganic bases in promoting the Mizoroki-Heck reaction. rug.nl

A significant application of this compound is in the palladium-catalyzed cyclocarbonylation of o-halobiaryls to synthesize fluoren-9-one derivatives. sigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com This method provides a direct route to various substituted fluoren-9-ones, which are important structural motifs in medicinal chemistry and materials science. organic-chemistry.orgsci-hub.se The reaction typically involves treating an o-halobiaryl with carbon monoxide in the presence of a palladium catalyst and this compound as the base. organic-chemistry.orgsci-hub.se

In a study by Campo and Larock, optimal conditions for this transformation were identified as using a palladium catalyst with tricyclohexylphosphine (B42057) as the ligand, anhydrous this compound as the base, and dimethylformamide (DMF) as the solvent under 1 atmosphere of carbon monoxide at 110°C. organic-chemistry.org These conditions led to the synthesis of a variety of fluoren-9-ones in very high yields, accommodating both electron-donating and electron-withdrawing substituents. organic-chemistry.org The proposed mechanism involves oxidative addition of the aryl halide to Pd(0), followed by CO insertion and subsequent cyclization to form the fluoren-9-one structure. organic-chemistry.org

Table 2: Synthesis of Fluoren-9-ones using this compound

Starting Material Product Yield (%)
2-Iodobiphenyl Fluoren-9-one 100 acs.org

This table summarizes the high efficiency of this compound in the synthesis of fluoren-9-ones. organic-chemistry.orgacs.org

Beyond specific named reactions, this compound serves as a general base to facilitate the formation of carbon-carbon bonds in various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Its role is to deprotonate one of the coupling partners, activating it for the subsequent bond-forming step with the other partner, which is typically an organopalladium species. The bulky nature of the pivalate anion can also influence the reaction's selectivity and efficiency.

Carbon-Hydrogen (C-H) Activation and Functionalization

This compound is also instrumental in the burgeoning field of C-H activation and functionalization, a powerful strategy for streamlining organic synthesis by directly converting C-H bonds into new chemical bonds. acs.orgwikipedia.org

In the context of organopalladium chemistry, this compound facilitates the crucial C-H cleavage step. The pivalate anion can act as a ligand or a proton shuttle, assisting in the deprotonation of a C-H bond to form a palladacycle intermediate. This step is often the rate-determining step in C-H activation catalytic cycles. The basicity and steric properties of this compound make it particularly effective in this role. For instance, the bulky pivalate can lead to a less strained transition state for C-H bond activation compared to smaller carboxylates like acetate (B1210297).

In some palladium-catalyzed reactions, the addition of pivalic acid, the conjugate acid of this compound, has been shown to accelerate C-H activation reactions, suggesting that the pivalate anion is a key player in the C-H cleavage process. sci-hub.se This facilitation of C-H cleavage is a cornerstone of its utility in synthesizing complex molecules, such as fused heterocycles, through intramolecular C-H arylation reactions. nih.gov

Annulation Reactions via Sequential C-H Activations

This compound plays a crucial role as a stoichiometric base in palladium-catalyzed annulation reactions that proceed through the sequential activation of multiple C-H bonds. These transformations are powerful tools in organic synthesis as they rapidly build molecular complexity and provide access to biologically significant scaffolds. acs.org

A key example involves the synthesis of annulated benzofurans. In this process, a combination of a palladium catalyst, such as Pd(PCy₃)₂, and stoichiometric this compound was identified as the optimal condition. acs.org The reaction mechanism is believed to start with the activation of an aryl C(sp²)-H bond. This is followed by a 1,4-palladium shift, which is facilitated by a carboxylate-mediated proton transfer, leading to a σ-alkyl palladium complex. This intermediate then undergoes a second C(sp³)–H activation at an ortho- position, and a subsequent reductive elimination yields the final annulated product. acs.org Similarly, this compound is employed in the synthesis of fused heterocycles like dihydrobenzofurans and indolines from o-bromo phenol (B47542) and aniline (B41778) precursors, which involves the intramolecular coupling of two C(sp³)-H bonds catalyzed by palladium. sigmaaldrich.com

Synthesis of Amides and Esters via C-H Activation and Amino/Alkoxycarbonylation Reactions

This compound is an effective base in domino reactions that combine C(sp³)-H activation, a 1,4-palladium shift, and subsequent aminocarbonylation or alkoxycarbonylation to produce a range of amides and esters that feature a quaternary β-carbon atom. researchgate.netresearchgate.net These palladium(0)-catalyzed reactions typically utilize an aryl bromide, an amine or alcohol, a palladium catalyst like Pd(PPh₃)₄, and this compound (CsOPiv) as the base under a carbon monoxide atmosphere. researchgate.netresearchgate.net

Mechanistic studies have shown that for these transformations, the aminocarbonylation of the σ-alkylpalladium intermediate, which forms after the palladium shift, is a rapid process when triphenylphosphine (B44618) (PPh₃) is used as the ligand. researchgate.net This swift trapping of the intermediate with an amine and carbon monoxide leads selectively to the amide product. researchgate.netresearchgate.net this compound's role is critical for the efficiency of this carbonylative C(sp³)-H activation. researchgate.net In some cases, a combination of cesium carbonate and adamantane (B196018) carboxylic acid (AdCOOH) can be used as an alternative to this compound. researchgate.net

The following tables showcase examples of amides and esters synthesized using this methodology.

Table 1: Synthesis of Amides by Carbonylative C(sp³)-H Activation researchgate.net Reaction conditions: aryl bromide (0.2 mmol), amine (2 equiv), Pd(PPh₃)₄ (10 mol %), CsOPiv (2 equiv), o‐xylene, CO balloon, 140 °C, 18 h.

Aryl BromideAmineProductYield (%)
1aBenzylamine3a81
1bBenzylamine3b73
1cAniline3g72
1dPyrrolidine3j75

Table 2: Synthesis of Esters by Carbonylative C(sp³)-H Activation researchgate.netReaction conditions: aryl bromide (0.2 mmol), alcohol (2.0 equiv), Pd(PPh₃)₄ (10 mol %), PhCO₂K (1.5 equiv), o‐xylene, CO balloon, 140 °C, 27 h.

Aryl BromideAlcoholProductYield (%)
1aMethanol4a75
1aIsopropanol4b81
1aBenzyl alcohol4c79
1eMethanol4e70
Role of Pivalate Anion in Activating Inert C-H Bonds

The pivalate anion (PivO⁻) is instrumental in facilitating the cleavage of otherwise inert C-H bonds, a critical step in many transition-metal-catalyzed functionalization reactions. mdpi.comrsc.org Its role is often described as a key component in a process known as the concerted metalation-deprotonation (CMD) mechanism. researchgate.netscispace.com In this pathway, the carboxylate anion assists in the C-H bond-breaking event by acting as a proton shuttle, abstracting a proton from the substrate simultaneously as the metal center coordinates to the carbon. researchgate.net

This assistance from the pivalate anion lowers the activation energy barrier for C-H bond cleavage. mdpi.comresearchgate.net For instance, in the direct arylation of unactivated benzene (B151609), computational and experimental evidence indicates that the pivalate anion is a crucial part of the palladation/C-H bond breaking event, where it shuttles a proton from benzene to a stoichiometric carbonate base. researchgate.net Similarly, in rhodium-catalyzed reactions, pivalic acid can act as a co-catalyst for the activation of ortho-C(sp²)-H bonds, where the C-H bond is activated through a CMD process. rsc.org The use of pivalic acid as an additive has been shown to be effective for direct arylations of heteroarenes, such as thiophenes, often making the use of other additives like silver(I) salts unnecessary. researchgate.net

Stereoselective and Enantioselective C-H Activation Processes

This compound is utilized as a co-reagent in stereoselective and enantioselective C-H activation reactions, which are vital for synthesizing chiral molecules. nih.gov These reactions often employ a chiral transition metal catalyst to differentiate between enantiotopic C-H bonds. nih.gov

For example, this compound is used in the palladium-catalyzed synthesis of highly enantioenriched 2,3-trans-disubstituted indolines. In these reactions, N-Aryl, N-branched alkyl carbamates react with in-situ generated chiral palladium-N-heterocyclic carbene (NHC) catalysts. The transformation involves the coupling of a Pd-Ar moiety with an aliphatic C–H bond. this compound, in combination with cesium carbonate, is a key component of the base system that facilitates this C-H cleavage. unige.ch

Another notable application is in the enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes, where Taddol-based phosphoramidite (B1245037) ligands are used to achieve high yields and enantioselectivities. rsc.org The resulting cyclopropyl-containing dihydroquinolones and dihydroisoquinolones are valuable synthetic building blocks. rsc.org In some instances, these enantioselective C-H arylation processes can occur in a tandem fashion, leading to complex polycyclic structures with excellent enantioselectivity. rsc.org

The table below presents data from an enantioselective C-H activation reaction to form indolines.

Table 3: Enantioselective Synthesis of Indolines via Pd-Catalyzed C-H Activation

Starting Material (R)ProductYield (%)Enantiomeric Excess (ee %)
H2a8489
H2a8690
Me2b9297
Et2c9195
Ph2d96>98

Reaction conditions: [Pd(h3-cinnamyl)Cl]₂ (2.5 mol%), NHC•HI (5 mol %), carbamate (B1207046) (0.2 mmol), this compound (0.2 mmol), Cs₂CO₃ (0.3 mmol), dry mesitylene (B46885) (2 mL).

Carboxylation Reactions

Assistance in Carboxylation of Organic Compounds with Carbon Dioxide (e.g., Thiophene)

This compound has been identified as a highly effective base additive for the direct carboxylation of organic compounds, such as thiophene (B33073), using carbon dioxide (CO₂). mdpi.com This reaction is typically performed in a solvent-free medium containing a mixture of cesium carbonate and a carboxylate salt. mdpi.comresearchgate.net This base-mediated system is capable of cleaving the very weakly acidic C-H bond of thiophene, which is an essential step for the subsequent insertion of CO₂. mdpi.comresearchgate.net

Among various simple carboxylate salts tested, this compound consistently provides the best results for the carboxylation of thiophene. mdpi.comresearchgate.net The effectiveness of the carboxylate is linked to its alkalinity, and the strong basicity of this compound contributes to its superior performance in promoting C-H bond cleavage and CO₂ insertion. researchgate.net The reaction can yield both thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate, depending on the reaction temperature. mdpi.comresearchgate.net

Mechanism of Pivalate-Assisted Carboxylation

The mechanism for the pivalate-assisted carboxylation of compounds like thiophene with CO₂ involves two primary steps: initial proton abstraction (C-H activation) and subsequent C-C bond formation via CO₂ insertion. mdpi.comresearchgate.net The combination of carbonate and pivalate creates a synergistic effect that facilitates the reaction. mdpi.com

Detailed studies, including Density Functional Theory (DFT) calculations, have shown that the pivalate-assisted, carbonate-promoted C-H carboxylation reaction is highly effective because the activation energy barriers for the proton abstraction steps are minimal compared to other carboxylates. mdpi.com The C-H deprotonation, induced by the base system, is the slow, rate-determining step of the reaction. The resulting carbon-centered nucleophile (carbanion) then reacts rapidly with the electrophilic CO₂. mdpi.comresearchgate.net The activation energy for this C-H activation step is higher than that of the subsequent CO₂ insertion, regardless of whether a mono- or di-carboxylate is being formed. mdpi.comresearchgate.net

Polymerization Reactions

This compound has emerged as a versatile and highly efficient catalyst in various polymerization reactions, enabling the synthesis of a wide range of polymers with controlled structures and molecular weights. acs.orgresearchgate.net Its utility spans from ring-opening polymerization of cyclic monomers to the synthesis of complex block copolymers through self-switchable systems.

Ring-Opening Polymerization (ROP) and Ring-Opening Alternating Copolymerization (ROCOP/ROAC)

This compound is recognized as a highly effective catalyst for both ring-opening polymerization (ROP) and ring-opening alternating copolymerization (ROAC). researchgate.net It demonstrates significant activity in the ROP of cyclic esters, such as L-lactide, and in the ROAC of epoxides with cyclic anhydrides. mdpi.com This catalytic activity allows for the synthesis of a variety of polyesters. mdpi.com The effectiveness of this compound in these reactions is influenced by the large ionic radius of the cesium cation (Cs⁺) and the electron-donating properties of the pivalate anion.

In these polymerization processes, alcohols, such as 1,4-benzenedimethanol, are necessary as initiators to ensure controlled chain growth. Researchers have optimized reaction parameters, such as the monomer-to-catalyst ratio, to achieve high molecular weight polymers. For instance, a monomer-to-catalyst ratio of 200:1 has been found to be optimal for producing high molecular weight polymers in certain systems. The combination of this compound with an alcohol initiator facilitates the controlled synthesis of polyesters with well-defined architectures. nih.gov

The versatility of this compound extends to its use with various monomers, leading to polyesters with a range of glass transition temperatures, from -45.4 to 60.8 °C. acs.org The controlled nature of the polymerization is evidenced by the linear increase in molecular weight with monomer conversion. acs.org

Below is a table summarizing the key aspects of this compound in ROP and ROAC reactions.

FeatureDescriptionMonomersInitiators
Catalytic Role Efficient catalyst for ROP and ROAC. researchgate.netCyclic esters (e.g., L-lactide), epoxides, cyclic anhydrides. mdpi.comAlcohols (e.g., 1,4-benzenedimethanol).
Key Properties Large Cs⁺ ionic radius and electron-donating pivalate enhance catalytic efficiency.
Control Enables controlled chain growth and synthesis of high molecular weight polymers.
Optimized Ratio Monomer-to-catalyst ratios are optimized (e.g., 200:1) for desired polymer characteristics.
Catalysis in Polyether and Polythioether Synthesis from Epoxides and Episulfides

This compound has been identified as a superior catalyst for the ring-opening polymerization of a diverse range of epoxides and episulfides, leading to the synthesis of functional polyethers and polythioethers. acs.org These reactions yield polymers with well-defined structures and controlled molecular weights, typically in the range of 1.0 to 32 kg mol⁻¹. acs.org The effectiveness of this compound over other alkali metal carboxylates is attributed to the combination of the large cesium cation and the electron-donating pivalate group, which fine-tunes the catalyst's acid/base characteristics. acs.orgacs.org

This catalytic system is compatible with various functional monomers and initiators, allowing for the creation of a wide array of polymer architectures. acs.org These include end-functionalized polyethers, block copolyethers, and polyether-polyester block copolymers. acs.orgacs.org Kinetic analyses of these polymerization reactions have confirmed their controlled and living nature. acs.org A comprehensive study using 2-ethylhexyl glycidyl (B131873) ether (EHGE) as a model monomer confirmed that this compound exhibited the highest catalytic activity among the tested alkali metal carboxylates. researchgate.net

The following table highlights the catalytic performance of this compound in the synthesis of polyethers and polythioethers.

Polymer TypeMonomersCatalyst PerformanceResulting Polymer Characteristics
Polyethers Alkyl-substituted epoxides, glycidyl ethers. acs.orgMost effective catalyst among alkali metal carboxylates. acs.orgWell-defined structures, controlled molecular weights (1.0–32 kg mol⁻¹). acs.org
Polythioethers Alkyl-substituted episulfides, thioglycidyl ethers. acs.orgTunable acid/base properties allow for broad monomer scope. acs.orgVarious architectures (end-functionalized, block copolymers). acs.orgacs.org
Mechanism of Monomer Insertion and Polymer Chain Growth

The mechanism of monomer insertion and polymer chain growth in reactions catalyzed by this compound involves a coordination-insertion pathway. mdpi.com The process begins with the coordination of the monomer to the metal center, followed by the insertion of the monomer into the growing polymer chain. unacademy.comwikipedia.org In these reactions, the pivalate group plays a crucial role. The electron-donating nature of the pivalate anion, combined with the large size of the cesium cation, helps to lower the activation energy for the monomer insertion step.

In polymerization reactions, this compound forms a complex with the monomer, which facilitates the monomer's insertion into the propagating polymer chain. Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided deeper insights into this process. For the ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides, these studies suggest that the rate-determining step is the ring-opening of the epoxide. The nucleophilic attack is preferentially carried out by the carboxylate end of the growing polymer chain rather than the pivalate anion of the catalyst. This preference is due to the steric hindrance from the bulky tert-butyl groups of the pivalate. This theoretical finding is supported by experimental data from MALDI-TOF mass spectrometry, which shows the absence of pivalate-terminated polymer chains.

Self-Switchable Polymerization Systems

This compound's catalytic selectivity is a key feature in the development of self-switchable polymerization systems. These systems allow for the one-pot, one-step synthesis of block copolymers from a mixture of monomers with different reactivities. researchgate.netcolab.ws The catalyst automatically switches between different polymerization reactions as the more reactive monomer is consumed. researchgate.netresearchgate.net

A notable example is the terpolymerization of a cyclic anhydride (B1165640), an epoxide, and a lactide. mdpi.com In such a system, this compound selectively catalyzes the ring-opening alternating copolymerization (ROAC) of the cyclic anhydride and epoxide first. nih.gov The ring-opening polymerization (ROP) of the lactide proceeds at a much slower rate simultaneously. nih.govcolab.ws Once the cyclic anhydride is depleted, the catalyst then primarily facilitates the ROP of the remaining lactide. This sequential polymerization results in the formation of well-defined block copolymers. researchgate.net

This self-switching mechanism has been successfully employed to create various copolyester architectures, including AB-, BAB-, (AB)₃-, and (AB)₄-type structures, by adjusting the monomers, initiators, and feed ratios. nih.govcolab.ws For instance, the polymerization of glutaric anhydride (GA), butylene oxide (BO), and L-lactide (LLA) using a diol initiator yields a copolyester with a poly(GA-alt-BO) segment and poly(L-lactide) segments. mdpi.comnih.gov

The table below outlines the process of a this compound-catalyzed self-switchable polymerization.

StageActive PolymerizationMonomers ConsumedResulting Polymer Structure
Initial Stage Ring-Opening Alternating Copolymerization (ROAC) proceeds rapidly; Ring-Opening Polymerization (ROP) is slow. nih.govcolab.wsCyclic anhydride and epoxide. Formation of the first block (e.g., poly(anhydride-alt-epoxide)). nih.gov
Switch Point Depletion of the more reactive monomer (cyclic anhydride).
Final Stage Ring-Opening Polymerization (ROP) of the remaining monomer accelerates. Lactide. Growth of the second block (e.g., polylactide) onto the first, creating a block copolymer. nih.gov

Intramolecular Coupling and Fused Heterocycle Synthesis

This compound serves as a crucial base in palladium-catalyzed intramolecular coupling reactions for the synthesis of fused heterocycles. sigmaaldrich.comsigmaaldrich.com Its solubility in organic solvents makes it particularly effective in these catalytic systems. sigmaaldrich.comsigmaaldrich.comchemimpex.com These reactions enable the formation of valuable molecular scaffolds, such as dihydrobenzofurans and indolines, from readily available precursors like o-bromo phenols and anilines. sigmaaldrich.comdoi.org

One significant application is the intramolecular coupling of two C(sp³)-H bonds, which is facilitated by a 1,4-palladium shift. doi.org This reaction operates under redox-neutral conditions, where the C-Br bond of the starting material acts as an internal oxidant. doi.org The use of this compound as a mild stoichiometric base is critical for the success of these transformations, allowing for the coupling of even moderately acidic C-H bonds. doi.org For example, in the synthesis of 2,3-dihydrobenzofuran, using a palladium catalyst with this compound as the base leads to high yields without the formation of undesired dimeric byproducts. doi.org

Furthermore, this compound is employed in the synthesis of highly enantioenriched 2,3-trans-disubstituted indolines. In these palladium-catalyzed reactions, N-aryl, N-cycloalkyl methyl carbamates undergo intramolecular C(sp³)-H activation to form the fused indoline (B122111) structure. chimia.ch The combination of a chiral N-heterocyclic carbene (NHC) ligand on the palladium catalyst with this compound as an additive and cesium carbonate as the base at high temperatures affords the desired products in good yields and with high enantioselectivity. chimia.ch

Role as a Base in Catalytic Systems

This compound is widely employed as a base in a variety of catalytic reactions, particularly those catalyzed by palladium. sigmaaldrich.comsigmaaldrich.com Its effectiveness stems from its solubility in organic solvents and its mild basicity, which is often optimal for sensitive catalytic cycles. sigmaaldrich.comchemimpex.comdoi.org

In palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds, this compound facilitates the crucial steps of the catalytic cycle. It is used in reactions such as the Mizoroki-Heck reaction and in the synthesis of fluoren-9-one derivatives via the cyclocarbonylation of o-halobiaryls. sigmaaldrich.com

This compound also plays a key role as a base in C-H activation reactions. For instance, in the palladium-catalyzed synthesis of amides and esters that contain a quaternary β-carbon atom, this compound assists in the C-H activation and subsequent amino/alkoxycarbonylation steps. sigmaaldrich.com In the enantioselective synthesis of indolines, the pivalate anion bound to the palladium center is thought to act as an internal base during the C-H activation step. unige.ch Similarly, in cobalt-catalyzed enantioselective C-H functionalizations for synthesizing dihydroisoquinolones, this compound is used as the base in conjunction with the cobalt catalyst and an additive. chemistryviews.org

Its role extends to copper-catalyzed reactions as well. In the intramolecular O-arylation for the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones, this compound is generated in situ and is believed to chelate with the copper center, stabilizing a key intermediate and thereby facilitating the coupling reaction. acs.org

The table below summarizes the function of this compound as a base in various catalytic systems.

Catalytic SystemReaction TypeRole of this compound
Palladium Catalysis Cross-Coupling (e.g., Mizoroki-Heck), Cyclocarbonylation, C-H Activation. sigmaaldrich.comActs as a soluble organic base to facilitate C-C bond formation and C-H cleavage. sigmaaldrich.comsigmaaldrich.com
Palladium Catalysis Intramolecular Coupling for Fused Heterocycles. sigmaaldrich.comdoi.orgMild stoichiometric base enabling redox-neutral coupling of C(sp³)-H bonds. doi.org
Cobalt Catalysis Enantioselective C-H Functionalization. chemistryviews.orgServes as the base to promote the catalytic cycle for dihydroisoquinolone synthesis. chemistryviews.org
Copper Catalysis Intramolecular O-Arylation. acs.orgGenerated in situ, it stabilizes the copper intermediate to facilitate the coupling reaction. acs.org

Facilitation of Substrate Deprotonation

A primary function of this compound in many organic reactions is to act as a base, facilitating the deprotonation of a substrate to generate a reactive intermediate. chemimpex.com This is a crucial step in numerous transformations, including C-H activation and carboxylation reactions.

In the carboxylation of thiophene with carbon dioxide, this compound has been identified as a highly effective base additive. mdpi.com The reaction proceeds through the deprotonation of a C-H bond on the thiophene ring, and the pivalate anion is thought to play a key role in this proton abstraction step. mdpi.com Theoretical studies have suggested that the pivalate-assisted deprotonation has a lower activation energy barrier compared to other carboxylates like acetate, contributing to a more efficient reaction.

The bulky tert-butyl group of the pivalate anion is believed to influence its basicity and reactivity. In some instances, the combination of cesium carbonate and pivalic acid is used to generate this compound in situ. acs.org This approach has been shown to be more effective than using pre-formed this compound in certain reactions, suggesting a complex interplay between the different base species present in the reaction mixture. acs.org

The ability of this compound to facilitate deprotonation is not limited to carbon acids. It is also employed in reactions involving the deprotonation of other acidic protons, such as those on phenols and anilines, to generate the corresponding nucleophiles for subsequent coupling reactions. sigmaaldrich.com

Influence on Reaction Rate and Selectivity

The choice of base in a catalytic reaction can significantly impact not only the reaction rate but also the selectivity for the desired product. whiterose.ac.uk this compound has demonstrated a notable influence on both of these aspects in various organic transformations. whiterose.ac.ukwhiterose.ac.uk

In palladium-catalyzed cross-coupling reactions, cesium bases, including this compound, often lead to higher reaction rates and improved yields compared to other alkali metal bases. whiterose.ac.uk For instance, in the Buchwald-Hartwig amination, the use of cesium carbonate resulted in a product yield four times greater than with potassium carbonate in DMF. compunetics.net Similarly, the use of cesium phosphate (B84403) led to a six-fold increase in yield compared to potassium phosphate. compunetics.net While this example uses other cesium bases, the underlying "cesium effect" is relevant to the behavior of this compound.

The influence of this compound on selectivity can be observed in various reaction types. In the synthesis of optically active phosphine (B1218219) boranes, switching the base from potassium carbonate to cesium fluoride (B91410) led to an increase in both yield and enantiomeric excess (ee), along with a shorter reaction time. whiterose.ac.uk This highlights the multifaceted role of the cesium cation in influencing reaction outcomes.

Below is a data table illustrating the effect of different bases on the yield of a Buchwald-Hartwig amination reaction. compunetics.net

BaseSolventYield (%)
Cesium CarbonateDMF>80
Potassium CarbonateDMF~20
Cesium PhosphateDMF~60
Potassium PhosphateDMF~10

Table 1: Comparison of Base Efficacy in Buchwald-Hartwig Amination

The data clearly shows the superior performance of cesium bases in this specific reaction. The reasons for this enhanced reactivity are multifaceted and are often attributed to the "cesium effect."

The "Cesium Effect" in Palladium Catalysis: Mechanistic Hypotheses

The term "cesium effect" refers to the often-observed enhancement in reaction rates and yields when cesium bases are used in palladium-catalyzed cross-coupling reactions, compared to other alkali metal bases. whiterose.ac.ukcompunetics.net While the exact nature of this effect is still a subject of research, several mechanistic hypotheses have been proposed.

Initially, the enhanced solubility of cesium salts in organic solvents was thought to be the primary reason for the observed rate acceleration. whiterose.ac.uk However, evidence suggests that this is not the sole factor, and a more direct interaction between the cesium cation and the palladium catalyst is likely involved. whiterose.ac.uk

One prominent hypothesis is the formation of a Pd-Cs bimetallic intermediate. whiterose.ac.uk Density Functional Theory (DFT) calculations have supported the possibility of such intermediates and cesium-stabilized transition states. whiterose.ac.uk This interaction could lower the activation energy of the rate-limiting step in the catalytic cycle, such as reductive elimination. whiterose.ac.uk

Another hypothesis centers on the role of the cesium cation in the deprotonation step. In C-H activation reactions, it has been proposed that the cesium ion can coordinate to the substrate, increasing the acidity of the C-H bond and facilitating its cleavage. nih.gov For example, in a nickel-catalyzed C-H/C-O coupling reaction, the addition of cesium carbonate was found to triple the reaction rate, and DFT calculations indicated a direct involvement of the cesium ion in the catalytic cycle through Cs-N and Cs-O interactions. nih.gov

Furthermore, in reactions involving silanolates, the cesium cation has been shown to accelerate the transmetalation step. The rate constant for the reaction using the cesium salt of an arylsilanolate was found to be 4.5 times larger than that for the corresponding potassium salt, suggesting that the more nucleophilic cesium arylsilanolate plays a key role. nih.gov

Mechanistic Investigations and Computational Studies of Cesium Pivalate Catalysis

Elucidation of Reaction Pathways and Transition States

Cesium pivalate (B1233124) (CsOPiv) is a versatile catalyst, and understanding its reaction pathways is crucial for optimizing its performance. In the ring-opening alternating copolymerization (ROAC) of epoxides and cyclic anhydrides, cesium pivalate's bulky anion is key to preventing chain transfer, which ensures high fidelity at the polymer chain-end. Mechanistic studies, often combining experimental data with computational modeling, have been instrumental in mapping out the steps involved in these complex reactions.

In palladium-catalyzed reactions, the role of cesium salts, including this compound, has been a subject of significant investigation. The "cesium effect," which describes the often-superior performance of cesium bases in these reactions, is attributed to more than just increased solubility. whiterose.ac.ukwhiterose.ac.uk Evidence points towards the direct involvement of the cesium cation in the catalytic cycle. whiterose.ac.ukwhiterose.ac.uk For instance, in certain C-H activation reactions, the presence of a cesium cation can alter the mechanistic pathway, reducing the energy barrier for the C-H activation step. whiterose.ac.uk A proposed mechanism for the intramolecular O-arylation for the synthesis of certain organic compounds involves the initial reaction of a substrate with a cesium base to form a cesium enolate. acs.org This is followed by oxidative addition of a copper(I) species and a subsequent bromide/pivalate exchange, highlighting the intricate role of the pivalate anion. acs.org

In the context of polymerization, a proposed mechanism for self-switchable polymerization using this compound involves both monometallic and bimetallic pathways in the ring-opening step. researchgate.net The elucidation of these pathways often involves analyzing the reaction kinetics and identifying key intermediates and transition states. For example, in some palladium-catalyzed reactions, a concerted metalation-deprotonation (CMD) mechanism is proposed for the C-H activation step, where the carboxylate base plays a crucial role. acs.org The stability of transition states is also a critical factor; for instance, the pivalate anion has been shown to stabilize transition states through strong interaction energies, which can lead to faster C-H bond activation compared to other carboxylates like acetate (B1210297).

Density Functional Theory (DFT) Calculations for Reaction Mechanism Validation

Density Functional Theory (DFT) has become an indispensable tool for validating proposed reaction mechanisms involving this compound. mdpi.comnih.govrsc.orguci.edu DFT calculations allow researchers to model reaction pathways and transition states at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. mdpi.comnih.gov

Analysis of Intermediate Stability and Ligand Effects

DFT calculations are also crucial for analyzing the stability of intermediates and understanding the influence of ligands on the catalytic process. In palladium-catalyzed reactions, DFT has been used to investigate the stability of various palladium intermediates. acs.org For example, in a proposed catalytic cycle for C(sp³)–H arylation, DFT calculations support a mechanism involving a concerted metalation-deprotonation (CMD) pathway, where both pivalate and carbonate bases are essential. acs.org The pivalate is involved in a reversible CMD step, while the carbonate acts as an irreversible deprotonator of the resulting palladium-bound pivalic acid. acs.org

The stability of intermediates can be significantly influenced by the ligands attached to the metal center. The steric and electronic properties of ligands can affect the structure, stability, and reactivity of organometallic complexes. acs.org Furthermore, computational studies have shown that the interaction between the cesium cation and substrates can be a deciding factor in reaction selectivity. rsc.orgresearchgate.net For instance, in certain cross-coupling reactions, the cesium-coordinated species favors an attack at an ester carbon over a ketone carbonyl, a preference not observed with other alkali metal ions like sodium. rsc.orgresearchgate.net This highlights the unique role of the cesium cation in stabilizing specific transition state conformations. rsc.orgresearchgate.net

Role of Cesium Cation in Catalytic Cycles

The cesium cation (Cs⁺) plays a multifaceted and often crucial role in various catalytic cycles, a phenomenon often referred to as the "cesium effect". whiterose.ac.ukwhiterose.ac.uk Its large ionic radius and high polarizability distinguish it from lighter alkali metal cations, leading to unique catalytic behavior. rsc.org

Direct Interaction with Catalyst Species (e.g., Palladium)

There is growing evidence for the direct interaction of the cesium cation with the transition metal catalyst, such as palladium, during the catalytic cycle. whiterose.ac.uk This interaction is believed to be more significant than simply enhancing the solubility of the base. whiterose.ac.uk Research suggests the formation of palladium-cesium bimetallic intermediates, which can lower the activation energy of the rate-limiting step in reactions like Buchwald-Hartwig amination and Suzuki cross-couplings. whiterose.ac.uk In some C-H activation reactions, a cesium-containing complex has been proposed as a key intermediate that facilitates quantitative conversion to the product. whiterose.ac.uk Similarly, in certain palladium-catalyzed reactions involving organosilanolates, the more nucleophilic cesium salts can access an anionically-activated pathway that is not as readily available with potassium salts. core.ac.uk

Studies on other metal catalysts also point to the influence of the cesium cation. For instance, in copper-catalyzed oxidative carbonylation of methanol, while the cesium cation was found to block the copper ions from locating in the supercages of the zeolite support, it also led to the weakest adsorption of carbon monoxide and the strongest adsorption of methanol, ultimately resulting in the highest catalytic activity among the tested catalysts. sioc-journal.cn

Stabilization of Transition States and Intermediates

The cesium cation can significantly influence the stability of transition states and intermediates in a catalytic cycle. This stabilization can occur through various mechanisms, including electrostatic interactions and coordination. In palladium-catalyzed C-H activation, a cesium-stabilized transition state has been proposed to reduce the energy barrier for this step by a considerable amount, even leading to a change in the mechanistic pathway. whiterose.ac.uk

In the context of carboxylation reactions, the pivalate anion, often paired with cesium, is effective at stabilizing transition states due to its strong interaction energy. The large size of the cesium cation is thought to allow for more favorable interactions with certain substrates, such as benzoic acid, leading to the formation of more active palladium-containing intermediates. whiterose.ac.uk Computational studies have corroborated these findings, showing that cesium ion chelation can significantly alter reaction selectivity by preferentially stabilizing one transition state over another. rsc.orgresearchgate.net For example, in a cross-coupling reaction, the cesium-coordinated species was found to favor a pathway leading to a pyridone product by stabilizing the corresponding transition state, whereas the sodium-coordinated species favored a different pathway leading to a pyridine (B92270) product. rsc.orgresearchgate.net This stabilization is not merely due to charge density but also to how effectively the large cesium cation can be accommodated in the transition state structure. rsc.org

Bimetallic Pathway Considerations

While monometallic mechanisms are frequently proposed for this compound-assisted catalysis, the involvement of bimetallic pathways, where two metal centers cooperate, has been a subject of computational and experimental investigation. These pathways are particularly considered in reactions where the aggregation of the cesium salt or its interaction with another metal catalyst could play a crucial role.

Theoretical studies have explored the possibility of bimetallic mechanisms in various catalytic cycles. For instance, in the context of C-H activation and coupling reactions, density functional theory (DFT) calculations have been employed to model transition states and intermediates involving a palladium-cesium (Pd-Cs) bimetallic species. whiterose.ac.uk These studies suggest that the cesium cation may not act merely as a spectator ion but could be directly involved in the catalytic cycle. whiterose.ac.uk It is proposed that the cesium ion can stabilize key transition states, thereby lowering the activation energy barrier. whiterose.ac.ukwhiterose.ac.uk

In nickel-catalyzed C-H/C-O coupling reactions, computational studies have highlighted the significant role of the cesium base. The addition of cesium carbonate was found to form a cluster complex, Ni(dcype)(Naph)[PivOCs·CsCO3], rather than undergoing simple ligand exchange. nih.gov This cluster formation, involving a weak Cs-heteroatom bond with the substrate, was shown to increase the acidity of the C-H bond, consequently reducing the activation barrier for C-H activation. nih.gov This cooperative effect between the nickel center and the cesium-containing cluster points towards a bimetallic or cooperative catalytic pathway.

Furthermore, the concept of a bimetallic catalytic cycle has been shown in computational studies of other systems, which may have relevance to this compound catalysis. uva.es For example, research on dual-bridged Ni-Al hetero-bimetallic species has demonstrated the potential for bimetallic catalysts to activate inert bonds through synergistic effects. chemrxiv.org In some polymerization reactions catalyzed by this compound, both monometallic and bimetallic pathways for the ring-opening step have been proposed. researchgate.net

Evidence for the direct involvement of cesium in the catalytic cycle is also supported by studies on the "cesium effect" in palladium-catalyzed coupling reactions. whiterose.ac.uk DFT calculations have indicated that Cs-N and Cs-O interactions with the substrate play a crucial role in lowering the reaction's energy barrier. whiterose.ac.uk The formation of a Pd-Cs bimetallic intermediate has been proposed based on these computational findings. whiterose.ac.uk

The potential for bimetallic pathways is an important consideration in understanding the high efficiency of this compound in certain catalytic transformations. The ability of the cesium ion to form clusters and interact with other metal centers can provide lower energy reaction pathways that are not accessible through a purely monometallic mechanism.

Comparative Computational Analysis with Other Carboxylates

Computational studies have been instrumental in elucidating the superior catalytic performance of this compound compared to other alkali metal carboxylates. These analyses primarily focus on how the nature of both the cation and the carboxylate anion influences reaction energetics.

Density functional theory (DFT) calculations have been widely used to compare the effectiveness of different carboxylates in assisting C-H activation, a key step in many catalytic cycles. le.ac.ukacs.orgnih.gov A comparative study on the palladium-catalyzed direct arylation of benzene (B151609) highlighted the influence of the pivalate anion. The DFT analysis revealed that a pivalate anion lowers the transition state energy for C-H bond cleavage by 1.3 kcal/mol compared to a bicarbonate anion. psu.edu

In the context of the carboxylation of thiophene (B33073) with CO2, this compound was found to be the most effective base additive among several simple carboxylate salts. mdpi.comresearchgate.net Computational analysis of this system showed that the interaction energy between the carboxylate-carbonate system and thiophene is highest for the pivalate-assisted process. mdpi.com This stronger interaction facilitates the C-H activation step.

The size of the alkali metal cation also plays a critical role, as demonstrated by comparative computational studies. In polymerization reactions, the catalytic efficiency often correlates with the size of the alkali metal cation. For instance, the turnover frequency (TOF) for this compound is significantly higher than that of sodium pivalate and lithium pivalate, which corresponds to a lower activation energy barrier (ΔG‡).

A comparative study involving different alkali metal acetates (CsOAc, KOAc, NaOAc) in a palladium-catalyzed reaction also underscored the importance of the cation. DFT calculations have been used to compare the stability of intermediates and the energy barriers of rate-determining steps when different alkali metal bases are used. researchgate.net In a Ni-catalyzed coupling reaction, calculations showed that while potassium carbonate was more effective than no base, the smaller potassium cation did not interact as effectively with the substrate as the cesium cation, resulting in a higher C-H activation energy barrier. whiterose.ac.uk

The following table summarizes comparative data from computational studies on the effect of different alkali metal carboxylates on catalytic activity.

CatalystCation Radius (Å)Turnover Frequency (TOF) (h⁻¹)Activation Energy (ΔG‡) (kcal/mol)
Lithium pivalate0.761.826.9
Sodium pivalate0.9514.615.2
This compound 1.67 73.6 11.4
Data from a study on polymerization reactions, highlighting the correlation between cation size, TOF, and activation energy.

Another comparative analysis focused on the carboxylation of thiophene, where the yield of the carboxylated product varied significantly with the cesium carboxylate used.

Cesium CarboxylateRelative Yield Increase
Cesium formate1.0
Cesium acetate5.8
This compound 9.7
Data from a study on the carboxylation of thiophene, showing the superior performance of this compound. mdpi.com

These computational analyses consistently demonstrate that the unique combination of the large, soft cesium cation and the sterically bulky, electron-donating pivalate anion in this compound leads to more favorable reaction energetics compared to other alkali metal carboxylates. This synergy results in lower activation barriers for key reaction steps, such as C-H activation, and ultimately leads to higher catalytic efficiency.

Applications of Cesium Pivalate in Advanced Materials Synthesis

Role in the Formulation of Advanced Materials and Nanostructures

Cesium pivalate (B1233124) has demonstrated utility in the synthesis of advanced materials and the formation of complex nanostructures. chemimpex.comchemimpex.com Its role often involves acting as a catalyst or a reagent that facilitates the creation of precisely controlled material architectures. The compound's stability and solubility in organic solvents are particularly advantageous in laboratory and industrial settings for these processes. chemimpex.com

A notable application is its use as a catalyst in "self-switchable polymerization." This process allows for the one-step synthesis of sequence-controlled multiblock polymers from a mixture of different monomers. For instance, in the presence of an alcohol initiator, cesium pivalate can catalyze the polymerization of monomers like glutaric anhydride (B1165640), butylene oxide, and L-lactide. Research has shown that such polymerization can lead to the formation of copoly(ester-b-carbonate)s which then self-assemble in a solvent mixture to form defined cubic nanostructures. This catalytic capability enables the creation of complex polymer chains which are foundational for developing sophisticated nanomaterials.

Development of High-Performance Polymers and Coatings

The compound is instrumental in developing high-performance polymers and coatings. chemimpex.comchemimpex.com Its effectiveness as a catalyst in polymerization reactions allows for the synthesis of polymers with specific, desirable properties.

This compound is recognized as a highly effective catalyst for the ring-opening polymerization of epoxides and episulfides. This process yields functional polyethers and polythioethers with well-defined structures and controlled molecular weights. The selection of this compound, over other alkali metal carboxylates, allows for fine-tuning of the acid/base characteristics of the catalytic system, expanding the range of functional monomers that can be used. researchgate.net

In the field of high-performance coatings, this compound serves as a potent precatalyst. It is used in the cyclotrimerization of aromatic isocyanates to form isocyanurates. researchgate.net These isocyanurate structures are crucial as cross-linkers for high-performance polyurethane coatings, which are valued for their enhanced thermal stability and flame-retardant properties. researchgate.net For example, research has demonstrated the use of this compound at 60 °C to effectively catalyze the trimerization of p-tolyl isocyanate in THF. researchgate.net

Table 1: Research Findings on this compound in Polymer and Coating Synthesis

Application Area Specific Role of this compound Monomers/Reactants Involved Resulting Material/Structure Reference
Nanostructures Catalyst for self-switchable polymerization Glutaric anhydride, butylene oxide, L-lactide Copoly(ester-b-carbonate) forming cubic nanostructures
Polymers Catalyst for ring-opening polymerization Epoxides, episulfides Functional polyethers and polythioethers researchgate.net
Coatings Precatalyst for cyclotrimerization Phenyl isocyanate, p-tolyl isocyanate Isocyanurates for polyurethane coatings researchgate.net

Application in Electronic Components and Semiconductors

This compound is identified as playing a role in the production of electronic components, particularly in the creation of specialized capacitors and semiconductors. chemimpex.comchemimpex.com Its properties contribute to the formulation of materials used in these advanced electronic devices. americanelements.com

One specific application is its potential use as a component in electrolytes for high-voltage lithium-ion batteries. A patent filing discloses a composite additive for electrolytes that includes a cesium compound, listing this compound as one of many possibilities. The goal of this additive is to work synergistically with other components to form a stable composite interface film on the positive and negative electrodes, which is crucial for performance and stability at high voltages. google.com

While broader research into its specific functions in semiconductor manufacturing is not extensively detailed in publicly available literature, its inclusion in catalogues for materials used in electronics and energy storage suggests its relevance in these fields. chemimpex.comamericanelements.com

Perovskite Synthesis and Stability in Energy Materials

The inclusion of cesium ions (Cs⁺) is a well-established strategy for enhancing the thermal and structural stability of halide perovskite solar cells, which are a major focus in the field of renewable energy materials. acs.orgrsc.org The complete inorganic nature of cesium-based perovskites like CsPbI₃ makes them intrinsically more stable against heat and light compared to their hybrid organic-inorganic counterparts. sci-hub.se

However, a review of the scientific literature and common synthesis methods reveals that this compound is not a conventional precursor for the synthesis of these perovskite materials. Researchers typically employ other cesium sources, such as cesium iodide (CsI), cesium carbonate (Cs₂CO₃), cesium bromide (CsBr), or cesium acetate (B1210297), to introduce the Cs⁺ cation into the perovskite crystal lattice. acs.orgrsc.orgnih.gov For instance, the widely adopted "hot-injection" method for synthesizing cesium lead halide perovskite nanocrystals involves injecting a pre-heated cesium oleate (B1233923) solution into a solution containing lead halide. sci-hub.se Similarly, blade-coating techniques for large-area perovskite films often use cesium iodide dissolved in solvents like DMF/DMSO. researchgate.net

Although this compound is listed in a patent as a potential component in a battery electrolyte, its direct application as a precursor for the synthesis of perovskite nanocrystals or thin films for solar cells is not documented in the reviewed research. google.com The focus in perovskite research remains on other cesium salts that are more readily integrated into established synthesis protocols.

Emerging Research Directions and Future Perspectives

Integration in Sustainable Chemical Processes

The principles of green chemistry, which aim to design environmentally friendly chemical processes, are a major driver of current research. rsc.org Cesium pivalate (B1233124) is emerging as a key player in this field, particularly in reactions that utilize carbon dioxide (CO2), a prevalent greenhouse gas, as a C1 building block.

Researchers have successfully employed cesium pivalate in the direct carboxylation of C–H bonds, a process that converts CO2 into valuable chemicals. dntb.gov.ua For instance, in the solvent-free, base-mediated carboxylation of thiophene (B33073), this compound was identified as the most effective base additive among various carboxylate salts. dntb.gov.ua This efficiency is attributed to the pivalate anion's ability to activate otherwise inert C-H bonds for proton abstraction. researchgate.net This approach represents a sustainable route to valuable carboxylic acids, avoiding the use of more hazardous reagents. dntb.gov.ua

In the realm of polymer science, this compound serves as a green catalyst for various polymerization reactions. acs.orgfigshare.com It is particularly effective in the ring-opening polymerization (ROP) of epoxides and the ring-opening alternating copolymerization (ROAC) of epoxides and cyclic anhydrides. acs.org These methods allow for the synthesis of well-defined polyesters and polyethers, which are often biodegradable and can be derived from bio-based monomers, offering a sustainable alternative to conventional polymers. researchgate.net The use of a simple, recyclable catalyst like this compound aligns with green chemistry principles by reducing waste and avoiding toxic metal catalysts. lp.edu.ua

Reaction TypeSubstratesRole of this compoundSustainability Aspect
Direct C-H Carboxylation Thiophene, CO2Co-catalyst/Base additiveCO2 utilization, solvent-free conditions. dntb.gov.ua
Ring-Opening Polymerization (ROP) Epoxides, EpisulfidesCatalystSynthesis of functional polyethers/polythioethers. acs.orgfigshare.com
Ring-Opening Alternating Copolymerization (ROAC) Epoxides, Cyclic AnhydridesCatalystControlled synthesis of polyesters from bio-based monomers. researchgate.net
Self-Switchable Polymerization Anhydrides, Epoxides, LactidesCatalystOne-pot synthesis of block copolymers, reducing process steps. researchgate.net

This table summarizes the integration of this compound in various sustainable chemical processes, highlighting its role and the associated green chemistry benefits.

Development of Novel Reaction Methodologies

The unique reactivity conferred by this compound is being harnessed to develop novel and efficient synthetic methods, particularly in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial in pharmaceutical and materials chemistry.

This compound has proven instrumental as a base in the synthesis of complex molecular architectures, including:

Fluoren-9-ones: Synthesized via the palladium-catalyzed cyclocarbonylation of o-halobiaryls. This compound is the optimal base for this transformation, which proceeds in high yield. sigmaaldrich.comorganic-chemistry.org

Fused Heterocycles: Used in the synthesis of dihydrobenzofurans and indolines through a palladium-catalyzed intramolecular coupling of two C(sp³)–H bonds. sigmaaldrich.com It also facilitates the highly enantioselective synthesis of 2,3-fused indolines. unige.ch

Amides and Esters: Enables the synthesis of derivatives with quaternary β-carbon atoms through palladium-catalyzed C-H activation and subsequent carbonylation reactions. sigmaaldrich.com

Polycyclic Rings: Promotes double C-H activation, a key step in the synthesis of complex polycyclic systems. dokumen.pub

These methodologies often showcase the advantage of this compound's high solubility in organic solvents, allowing reactions to proceed under milder conditions and with greater efficiency than with common inorganic bases. sigmaaldrich.comdokumen.pub

Reaction MethodologyCatalyst SystemRole of this compoundProduct Class
Cyclocarbonylation Palladium/Tricyclohexylphosphine (B42057)BaseFluoren-9-ones. organic-chemistry.org
Intramolecular C(sp³)-H Coupling PalladiumBaseFused Heterocycles (Indolines, Dihydrobenzofurans). sigmaaldrich.com
C-H Amino/Alkoxycarbonylation PalladiumBaseAmides and Esters with β-quaternary carbons. sigmaaldrich.com
Double C-H Activation Palladium/NorborneneCo-catalyst with Pivalic AcidPolycyclic Compounds. dokumen.pub
Asymmetric C(sp³)-H Coupling Palladium/Chiral NHC LigandBase/AdditiveEnantioenriched Indolines. unige.ch

This table outlines novel synthetic methodologies enabled or significantly improved by the use of this compound.

Advanced In Situ Characterization of Catalytic Intermediates

Understanding the precise role of this compound in a catalytic cycle is crucial for optimizing reactions and designing new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they occur, are providing unprecedented insights into the transient intermediates and the catalyst's resting state. rsc.orgresearchgate.net

In situ ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study a tandem C–O/C–H activation reaction catalyzed by palladium. researchgate.net These studies revealed that the major catalyst resting state during the reaction is a (PCy₃)₂Pd(alkenyl)(OPiv) species, a palladium(II) complex formed after the oxidative addition of an enol pivalate. researchgate.netresearchgate.net This observation was critical in determining that the subsequent C–H activation step is the rate-limiting part of the catalytic cycle. researchgate.net

In other systems, such as the cyclotrimerization of isocyanates, a combination of in situ Fourier-transform infrared spectroscopy (FTIR) and liquid chromatography-mass spectrometry (LC-MS) has been employed. acs.org These experiments demonstrated that for catalysts like this compound, the reaction proceeds until the isocyanate's characteristic NCO stretching vibration disappears, allowing for real-time monitoring of the reaction's completion. acs.org Such studies help to unravel complex reaction networks and identify the true catalytic species. acs.org

Spectroscopic TechniqueCatalytic SystemObservationMechanistic Insight
In situ ³¹P NMR Pd-catalyzed C-O/C-H AlkenylationMajor resting state is (PCy₃)₂Pd(alkenyl)(OPiv) complex. researchgate.netC-O oxidative addition is reversible; C-H activation is turnover-limiting. researchgate.netresearchgate.net
In situ FTIR / LC-MS Carboxylate-catalyzed Isocyanate TrimerizationDisappearance of NCO stretch at 2270 cm⁻¹. acs.orgAllows for real-time reaction monitoring and identification of intermediates. acs.org
ESI-CID-MS / DFT Ir-catalyzed Allylic AminationIdentification of π-allyliridium intermediate. nih.govCorroborates the catalyst resting state and the unique role of the cesium ion. nih.gov

This table presents examples of advanced in situ characterization techniques used to study catalytic reactions involving pivalate species, detailing the key observations and the resulting mechanistic understanding.

Deeper Understanding of the "Cesium Effect" for Rational Catalyst Design

The "cesium effect" refers to the often-superior performance of cesium-based reagents (including this compound) in organic reactions compared to their lighter alkali metal counterparts. rsc.org This phenomenon, historically attributed simply to factors like higher solubility, is now understood to be more complex, involving direct participation of the cesium cation in the catalytic cycle. whiterose.ac.uk A deeper understanding of this effect is critical for the rational design of more efficient and selective catalysts. rsc.orgmdpi.com

Recent research provides compelling evidence against solubility being the sole explanation. whiterose.ac.uk Instead, a direct interaction between the cesium cation and the palladium catalyst is proposed to lower the activation energy of key reaction steps. whiterose.ac.uk Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating this role. For example, in certain cross-coupling reactions, DFT calculations suggest the formation of Pd-Cs bimetallic intermediates or cesium-stabilized transition states. whiterose.ac.uk

Furthermore, the cesium ion can dramatically influence reaction selectivity. In a study on the synthesis of nitrogen-containing heterocycles, computational analysis revealed that a cesium-coordinated intermediate selectively attacks an ester carbonyl, leading to a pyridone product. In contrast, a sodium-coordinated species favors attack at a ketone, yielding a pyridine (B92270) product. rsc.orgnih.gov This chemodivergence is attributed to how the different-sized cations are accommodated within the transition state structure. rsc.org This knowledge allows chemists to rationally select the cation to steer a reaction toward a desired outcome, a powerful tool in synthetic strategy. rsc.org

Factor of "Cesium Effect"DescriptionImplication for Catalyst Design
High Solubility This compound dissolves well in organic solvents. chemimpex.comEnsures higher concentration of the active base in the reaction medium.
Large Ionic Radius / Low Charge Density The Cs⁺ ion is large and "soft". whiterose.ac.ukPromotes the formation of solvent-separated ion pairs, leading to a more reactive "free" pivalate anion. scispace.com
Direct Cation Involvement Cs⁺ can stabilize transition states or form bimetallic intermediates with the catalyst (e.g., Pd). whiterose.ac.ukThe cation is not just a spectator ion; it's an active component to be considered in catalyst system design.
Control of Chemoselectivity The specific coordination of Cs⁺ can favor one reaction pathway over another. rsc.orgnih.govAllows for "reagent-controlled" synthesis, where changing the alkali metal base can produce different products from the same starting materials.

This table breaks down the components of the "cesium effect" and how understanding each aspect contributes to the rational design of improved catalytic systems.

Exploration of New Materials Science Applications

Beyond its role as a catalyst for synthesizing small molecules, this compound is finding new applications in the field of materials science. chemimpex.com Its utility extends to the creation of advanced polymers and nanostructures with tailored properties. chemimpex.com

This compound is an exceptionally effective catalyst for the synthesis of functional polymers like polyethers and polythioethers through ring-opening polymerization. acs.org This method provides excellent control over the polymer's molecular weight and structure, enabling the production of materials such as: acs.orgfigshare.com

Block copolymers: Combining different polymer segments to create materials with hybrid properties. researchgate.net

Topologically unique polyethers: Polymers with complex architectures. acs.org

Isotactically-enriched polyethers: Polymers with specific stereochemistry, affecting their physical properties. acs.org

In one-pot, self-switchable polymerization processes, this compound's selectivity allows for the sequential polymerization of different monomers from a mixture, leading to the synthesis of complex block copolyesters. researchgate.net These materials are being explored as high-performance, bio-based hot-melt adhesives. researchgate.net

Furthermore, research has pointed to the use of this compound in the formulation of advanced coatings and the synthesis of nanostructures. chemimpex.com While this area is less developed, the principles that make this compound effective in catalysis—such as its solubility and the unique properties of the cesium ion—are expected to be beneficial in controlling the formation and properties of new materials. For instance, related metal pivalate clusters have been used as single-source precursors to synthesize monodisperse metal oxide nanoparticles, suggesting potential pathways for this compound in nanomaterial synthesis. researchgate.net

Material TypeSynthetic MethodRole of this compoundPotential Application
Functional Polyethers/Polythioethers Ring-Opening Polymerization (ROP)CatalystAdvanced coatings, specialty polymers. chemimpex.comacs.org
Block Copolyesters Self-Switchable PolymerizationCatalystBio-based hot-melt adhesives. researchgate.net
Advanced Nanomaterials Formulation/Precursor ChemistryAdditive/PrecursorNanostructures, electronics, coatings. chemimpex.comresearchgate.net
Semiconductor Nanoclusters Cation Exchange (by analogy)Cation Source (potential)Optoelectronics, catalysis. nanoge.org

This table highlights the emerging applications of this compound in materials science, detailing the types of materials produced and their potential uses.

Q & A

Q. What are the primary synthetic routes for cesium pivalate, and how is its purity validated?

this compound is typically synthesized via neutralization reactions between pivalic acid and cesium hydroxide or carbonate. Characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to verify cesium content. Purity is assessed using elemental analysis and thermogravimetric analysis (TGA) to detect residual solvents or byproducts .

Q. How is this compound utilized in controlled polymer synthesis?

this compound serves as a highly efficient catalyst in ring-opening polymerization (ROP) of cyclic esters (e.g., L-lactide) and alternating copolymerization (ROAC) of epoxides with cyclic anhydrides. Key experimental parameters include:

  • Monomer-to-catalyst ratios : Optimized to 200:1 for high molecular weight polymers.
  • Initiators : Alcohols (e.g., 1,4-benzenedimethanol) are required for controlled chain growth.
  • Reaction monitoring : Gel permeation chromatography (GPC) tracks molecular weight distribution, while MALDI-TOF mass spectrometry confirms chain-end fidelity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s superior catalytic activity in ROP compared to other alkali metal carboxylates?

Catalytic efficiency correlates with alkali metal cation size and carboxylate substituent effects:

CatalystCation Radius (Å)TOF (h⁻¹)ΔG‡ (kcal/mol)
Lithium pivalate0.761.826.9
Sodium pivalate0.9514.615.2
This compound 1.67 73.6 11.4
Larger cations (e.g., Cs⁺) lower the activation energy (ΔG‡) by stabilizing transition states via enhanced electrostatic interactions. Electron-donating pivalate groups further reduce energy barriers in monomer insertion steps .

Q. How do computational methods validate reaction pathways in this compound-catalyzed polymerizations?

Density functional theory (DFT) calculations model the rate-determining steps, such as epoxide ring-opening in ROAC. For this compound, the nucleophilic attack by the polymer chain’s carboxylate is favored over pivalate due to steric hindrance from tert-butyl groups. These simulations align with experimental MALDI-TOF data, which show no pivalate-terminated chains .

Q. What strategies resolve discrepancies in catalytic activity when varying reaction conditions (e.g., solvent polarity, temperature)?

Contradictory results in TOF under different conditions are addressed through:

  • Kinetic studies : Variable-temperature NMR identifies solvent effects on transition states.
  • In situ spectroscopy : IR spectroscopy monitors intermediate formation in anhydride-epoxide systems.
  • Statistical design of experiments (DoE) : Multivariate analysis isolates critical factors (e.g., temperature > solvent polarity in ROP) .

Q. How does this compound enable one-pot synthesis of block copolymers from monomer mixtures?

In ternary monomer systems (e.g., cyclic anhydride, epoxide, lactide), this compound’s selectivity allows sequential polymerization: ROAC proceeds first, followed by ROP after anhydride depletion. This "self-switchable" mechanism is confirmed by time-resolved GPC and differential scanning calorimetry (DSC) to validate block sequence .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound-catalyzed polymers?

  • MALDI-TOF MS : Confirms absence of catalyst residues in polymer termini.
  • X-ray diffraction (XRD) : Analyzes crystallinity in polyesters.
  • Dynamic mechanical analysis (DMA) : Measures thermomechanical properties of block copolymers .

Q. How does this compound compare to transition-metal catalysts in C-H functionalization?

While palladium/rhodium catalysts dominate directed C-H activation, this compound’s role in carboxylate-assisted mechanisms (e.g., base-mediated deprotonation) is distinct. Its application in non-redox polymerizations avoids metal contamination, critical for biomedical materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.